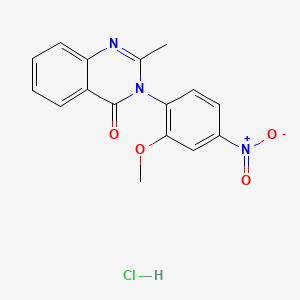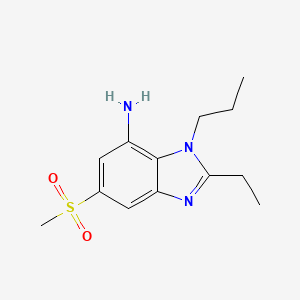
Nitromethaqualone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitromethaqualone hydrochloride is a chemical compound that belongs to the quinazolinone class. It is an analogue of methaqualone and exhibits similar sedative and hypnotic properties. This compound is significantly more potent than methaqualone, with a typical dose being approximately 25 mg . This compound has been studied for its potential therapeutic applications, although its development has been limited due to toxicity concerns.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of nitromethaqualone hydrochloride typically involves the reaction of anthranilic acid with acetic acid (or acetic anhydride) and o-toluidine. This one-step reaction is carried out by refluxing the reactants . The process can be performed in clandestine laboratories due to its simplicity.
Industrial Production Methods: Industrial production methods for this compound are similar to those used for methaqualone. The standard solution preparation involves accurately weighing and preparing a standard solution of methaqualone hydrochloride at approximately 0.5 mg/mL using an internal standard stock solution .
Analyse Des Réactions Chimiques
Types of Reactions: Nitromethaqualone hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Nitromethaqualone hydrochloride has been studied for various scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of quinazolinone derivatives.
Biology: Investigated for its potential effects on the central nervous system.
Medicine: Explored for its sedative and hypnotic properties, although its use is limited due to toxicity concerns.
Propriétés
| 90509-03-8 | |
Formule moléculaire |
C16H14ClN3O4 |
Poids moléculaire |
347.75 g/mol |
Nom IUPAC |
3-(2-methoxy-4-nitrophenyl)-2-methylquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C16H13N3O4.ClH/c1-10-17-13-6-4-3-5-12(13)16(20)18(10)14-8-7-11(19(21)22)9-15(14)23-2;/h3-9H,1-2H3;1H |
Clé InChI |
SIAJXPPTHOCXGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)
![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)




![2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine](/img/structure/B14362222.png)

![(2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone](/img/structure/B14362240.png)
